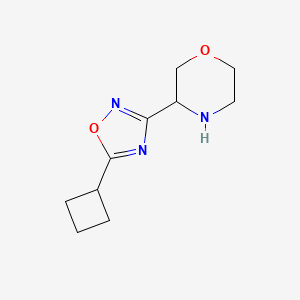
2-Chloro-3-hydroxyisonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-hydroxyisonicotinonitrile is an organic compound with the molecular formula C6H3ClN2O It is a derivative of isonicotinonitrile, featuring a chlorine atom and a hydroxyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-hydroxyisonicotinonitrile typically involves the chlorination of 3-hydroxyisonicotinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C6H4N2O} + \text{SOCl2} \rightarrow \text{C6H3ClN2O} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-Chloro-3-hydroxyisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of 2-amino-3-hydroxyisonicotinonitrile or 2-thio-3-hydroxyisonicotinonitrile.
Oxidation: Formation of 2-chloro-3-oxoisonicotinonitrile.
Reduction: Formation of 2-chloro-3-hydroxyisonicotinamide.
科学的研究の応用
2-Chloro-3-hydroxyisonicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-3-hydroxyisonicotinonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.
類似化合物との比較
3-Hydroxyisonicotinonitrile: Lacks the chlorine atom, which may result in different reactivity and applications.
2-Chloroisonicotinonitrile: Lacks the hydroxyl group, affecting its solubility and chemical behavior.
2-Chloro-3-aminopyridine: Contains an amino group instead of a hydroxyl group, leading to different chemical properties and uses.
Uniqueness: 2-Chloro-3-hydroxyisonicotinonitrile is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring
特性
分子式 |
C6H3ClN2O |
|---|---|
分子量 |
154.55 g/mol |
IUPAC名 |
2-chloro-3-hydroxypyridine-4-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-6-5(10)4(3-8)1-2-9-6/h1-2,10H |
InChIキー |
CTUMIJZZOUKNRD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C#N)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



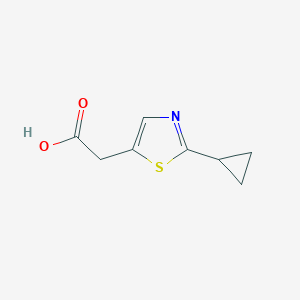
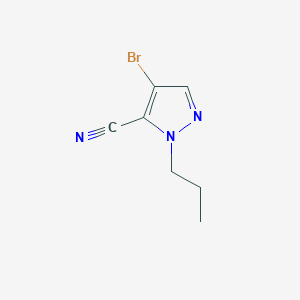
![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)

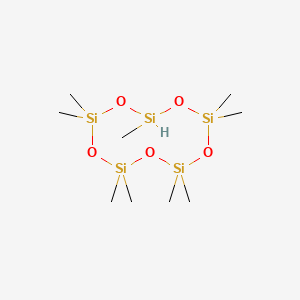

![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)
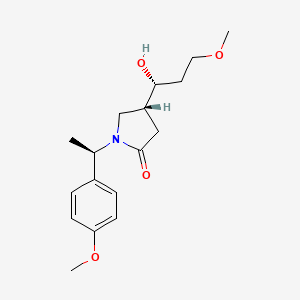
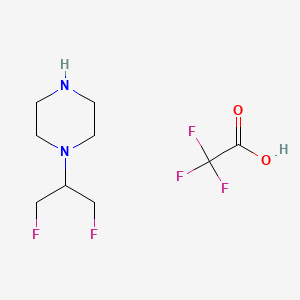

![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)

